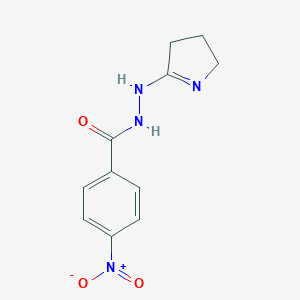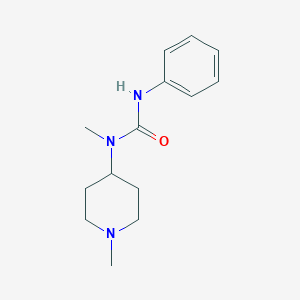![molecular formula C14H16N2O3S B256680 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester, also known as ethyl 2-(7-methyl-4-oxo-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidin-2-ylamino)acetate, is a chemical compound with potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
Studies have shown that 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester can induce changes in cellular metabolism and gene expression. It has been found to increase the expression of genes involved in apoptosis and decrease the expression of genes involved in cell proliferation. Additionally, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester. One direction is to further investigate its mechanism of action and identify the specific enzymes it targets. This could lead to the development of more effective anticancer agents. Another direction is to explore its potential as a treatment for other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to optimize its use in lab experiments and improve its efficacy.
Méthodes De Synthèse
The synthesis of 7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester involves the reaction of 7-m7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-4,5,6,7-tetrahydro-1H-benzo[4,5]thieno[2,3-d]pyrimidine-2-amine with 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then purified through various techniques such as column chromatography to obtain the final compound.
Applications De Recherche Scientifique
7-M7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid 7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester ester has potential applications in scientific research, specifically in the field of medicinal chemistry. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to inhibit the growth of human glioblastoma cells and induce apoptosis in leukemia cells.
Propriétés
Nom du produit |
7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester |
|---|---|
Formule moléculaire |
C14H16N2O3S |
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
ethyl 7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14(18)11-15-12(17)10-8-5-4-7(2)6-9(8)20-13(10)16-11/h7H,3-6H2,1-2H3,(H,15,16,17) |
Clé InChI |
GWSLJFLKRMSCQG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1 |
SMILES canonique |
CCOC(=O)C1=NC2=C(C3=C(S2)CC(CC3)C)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)


![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)